3-Phenyl-5H-indeno[1,2-c]pyridazin-5-one
Overview
Description
Scientific Research Applications
Chemistry: Used as a lead compound in the development of new antimalarial agents.
Biology: Studied for its effects on the malaria parasite, particularly its ability to inhibit parasite growth.
Medicine: Potential therapeutic agent for the treatment of malaria, with ongoing research into its efficacy and safety.
Industry: Potential use in the development of new pharmaceuticals and as a tool in drug discovery research.
Mechanism of Action
Target of Action
It is suggested that it may have inhibitory effects on monoamine oxidase-b (mao-b) . MAO-B is an enzyme involved in the breakdown of dopamine in the brain, and inhibitors of this enzyme are often used in the treatment of Parkinson’s disease and other neurological disorders.
Mode of Action
As a potential MAO-B inhibitor, it may prevent the breakdown of dopamine by binding to the active site of the enzyme, thereby increasing the availability of dopamine in the brain .
Biochemical Pathways
The biochemical pathways affected by 3-Phenyl-5H-indeno[1,2-c]pyridazin-5-one are likely related to dopamine metabolism. By inhibiting MAO-B, the compound could potentially increase dopamine levels in the brain, affecting various dopamine-dependent pathways .
Result of Action
The molecular and cellular effects of this compound’s action are likely related to increased dopamine availability in the brain. This could potentially lead to improved motor control and other dopamine-dependent neurological functions .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
3-Phenyl-5H-indeno[1,2-c]pyridazin-5-one plays a significant role in biochemical reactions, particularly as an inhibitor of monoamine oxidase B (MAO-B). This enzyme is involved in the catabolism of monoamine neurotransmitters, and its inhibition can have therapeutic implications for neurological disorders. The compound interacts with the active site of MAO-B, forming hydrogen bonds and hydrophobic interactions that stabilize the enzyme-inhibitor complex . Additionally, this compound has been shown to interact with other proteins and enzymes, potentially affecting various metabolic pathways .
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been observed to influence cell signaling pathways, particularly those involving neurotransmitter regulation. By inhibiting MAO-B, the compound increases the levels of monoamine neurotransmitters, which can enhance synaptic transmission and improve mood and cognitive functions . Furthermore, this compound can affect gene expression by modulating transcription factors and signaling molecules involved in cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. The compound binds to the active site of MAO-B, inhibiting its enzymatic activity by preventing the oxidation of monoamine substrates . This inhibition is achieved through specific hydrogen bonds and hydrophobic interactions that stabilize the enzyme-inhibitor complex. Additionally, this compound may influence other molecular targets, leading to changes in gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. The compound exhibits stability under standard laboratory conditions, with minimal degradation observed over time . Long-term studies have shown that this compound can maintain its inhibitory effects on MAO-B and other enzymes, leading to sustained changes in cellular function and metabolism . The compound’s effects may vary depending on the experimental conditions and the duration of exposure.
Dosage Effects in Animal Models
The effects of this compound in animal models have been investigated to determine its therapeutic potential and safety profile. At lower dosages, the compound has been shown to effectively inhibit MAO-B activity, leading to increased levels of monoamine neurotransmitters and improved behavioral outcomes . At higher dosages, this compound may exhibit toxic effects, including hepatotoxicity and neurotoxicity . These findings highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing adverse effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of GNF-PF-2307 involves multiple steps, starting with the preparation of the core structure, followed by functional group modifications to enhance its biological activity. The synthetic route typically includes:
Formation of the core structure: This involves the use of starting materials such as aromatic amines and aldehydes, which undergo condensation reactions to form the core scaffold.
Functional group modifications: Various functional groups are introduced through reactions such as alkylation, acylation, and halogenation to improve the compound’s pharmacokinetic properties.
Industrial Production Methods
Industrial production of GNF-PF-2307 would likely involve optimization of the synthetic route to ensure high yield and purity. This includes:
Scaling up the reaction conditions: Adjusting parameters such as temperature, pressure, and solvent systems to accommodate larger batch sizes.
Purification processes: Utilizing techniques such as crystallization, chromatography, and recrystallization to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
GNF-PF-2307 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert certain functional groups to their reduced forms.
Substitution: Nucleophilic substitution reactions can be performed to replace specific functional groups with others, enhancing the compound’s activity.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions include various derivatives of GNF-PF-2307 with modified functional groups, which can exhibit different biological activities.
Comparison with Similar Compounds
GNF-PF-2307 can be compared with other antimalarial compounds such as:
MMV085203: Another antimalarial compound with a similar mechanism of action, targeting the same enzymes within the parasite.
GNF-PF-3600: Structurally related to GNF-PF-2307, with similar biological activity but different pharmacokinetic properties.
Uniqueness
GNF-PF-2307 stands out due to its potent activity against both blood- and sexual-stage malaria parasites, making it a promising candidate for further development as a therapeutic agent.
List of Similar Compounds
- MMV085203
- GNF-PF-3600
- Cipargamin
- MMV008138
Properties
IUPAC Name |
3-phenylindeno[1,2-c]pyridazin-5-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10N2O/c20-17-13-9-5-4-8-12(13)16-14(17)10-15(18-19-16)11-6-2-1-3-7-11/h1-10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORLUBUYLVCUFDE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C3C4=CC=CC=C4C(=O)C3=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40327521 | |
Record name | 3-Phenyl-5H-indeno[1,2-c]pyridazin-5-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40327521 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
77152-22-8 | |
Record name | 3-Phenyl-5H-indeno(1,2-C)pyridazin-5-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077152228 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Phenyl-5H-indeno[1,2-c]pyridazin-5-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40327521 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-PHENYL-5H-INDENO(1,2-C)PYRIDAZIN-5-ONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RN69YUV5AV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.